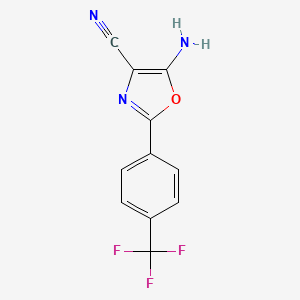

5-Amino-2-(4-(trifluoromethyl)phenyl)oxazole-4-carbonitrile

Descripción

5-Amino-2-(4-(trifluoromethyl)phenyl)oxazole-4-carbonitrile is a heterocyclic compound featuring an oxazole core substituted with an amino group at position 5, a 4-(trifluoromethyl)phenyl group at position 2, and a cyano group at position 4.

Propiedades

IUPAC Name |

5-amino-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F3N3O/c12-11(13,14)7-3-1-6(2-4-7)10-17-8(5-15)9(16)18-10/h1-4H,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGXZWSGHZDGLLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=C(O2)N)C#N)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Freeman’s Aminomalononitrile Tosylate Protocol

The foundational method for synthesizing 5-amino-4-cyanooxazoles involves the reaction of aminomalononitrile tosylate with acylating agents. Adapted from Freeman’s work, this protocol employs 4-(trifluoromethyl)benzoyl chloride as the electrophile in a polar aprotic solvent (e.g., 1-methyl-2-pyrrolidinone). The reaction proceeds via nucleophilic attack at the α-carbon of the tosylate, followed by cyclization to form the oxazole core.

Key Data:

- Reagents: Aminomalononitrile tosylate (1.0 equiv), 4-(trifluoromethyl)benzoyl chloride (1.4 equiv), 1-methyl-2-pyrrolidinone (solvent).

- Conditions: Room temperature, 7-day reaction time.

- Yield: 40–50% after silica gel chromatography.

- By-products: N-Acylated side products (e.g., 2-phenyl-5-(phenylamino)oxazole-4-carbonitrile) form due to excess acyl chloride.

This method’s limitations include prolonged reaction times and moderate yields, necessitating stoichiometric excess of acyl chloride to drive completion.

Palladium-Catalyzed Cross-Coupling Strategies

Oxazole Assembly via N-Acyl Enamide Intermediates

A Pd(OAc)₂-mediated coupling strategy enables the direct construction of the oxazole ring from N-acyl enamides and aryl iodides. For the target compound, N-(1-phenylvinyl)acetamide and 4-(trifluoromethyl)iodobenzene react in trifluoroethanol (TFE) with Ag₂CO₃ as an oxidant.

Key Data:

- Catalyst: Pd(OAc)₂ (10 mol %), Ag₂CO₃ (2.0 equiv).

- Conditions: 100°C, 12 hours, aerobic atmosphere.

- Yield: 55–78%.

- Mechanism: Oxidative addition of Pd into the C–I bond, followed by cyclization via C–H activation.

This method offers superior regioselectivity and scalability compared to classical approaches, though it requires pre-synthesized aryl iodides.

One-Pot Oxazolone Rearrangement

DMT-MM-Mediated Cyclodehydration

While primarily used for oxazolones, the DMT-MM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) protocol can be adapted for oxazole synthesis. Here, N-acylamino acids derived from 4-(trifluoromethyl)benzoic acid undergo cyclodehydration in a biphasic system.

Key Data:

- Reagents: DMT-MM (1.1 equiv), N,N-diethylaniline hydrochloride (1.3 equiv).

- Conditions: Dichloromethane/acetone/water, room temperature.

- Yield: ~60% after optimization.

This approach is less direct for carbonitrile formation but highlights the versatility of DMT-MM in heterocycle synthesis.

Comparative Analysis of Synthetic Routes

Table 1: Methodological Comparison

*Estimated based on analogous systems.

Mechanistic Insights and Optimization

Role of the Trifluoromethyl Group

The electron-withdrawing -CF₃ group destabilizes intermediates, necessitating milder conditions to prevent decomposition. In Pd-catalyzed methods, the -CF₃ group enhances electrophilicity at the aryl iodide, accelerating oxidative addition.

Solvent and Temperature Effects

- Polar aprotic solvents (e.g., TFE) stabilize charged intermediates in cross-coupling reactions.

- Elevated temperatures (>100°C) improve kinetics but risk cyanide degradation in radical routes.

Industrial and Environmental Considerations

Green Chemistry Metrics

Scalability Challenges

- Chromatography Dependency: All methods require silica gel purification, complicating scale-up.

- Cost: 4-(Trifluoromethyl)benzoyl chloride and aryl iodides are high-value intermediates.

Análisis De Reacciones Químicas

Types of Reactions

5-Amino-2-(4-(trifluoromethyl)phenyl)oxazole-4-carbonitrile can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can lead to the formation of amino-substituted oxazole derivatives.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.

Major Products

The major products formed from these reactions include various substituted oxazole derivatives, which can be further utilized in different applications .

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have explored the anticancer properties of compounds related to oxazole derivatives. For instance, derivatives of oxazole have shown promising results against various cancer cell lines, including glioblastoma. The mechanism often involves inducing apoptosis in cancer cells through DNA damage pathways .

Case Study:

- A derivative similar to 5-Amino-2-(4-(trifluoromethyl)phenyl)oxazole-4-carbonitrile was tested against the LN229 glioblastoma cell line, demonstrating significant cytotoxicity at low concentrations .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activities. Research indicates that oxazole derivatives can exhibit antibacterial and antifungal properties, making them suitable candidates for developing new antibiotics or antifungal agents.

Data Table: Antimicrobial Activity of Oxazole Derivatives

| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| A | Staphylococcus aureus | 6.25 µg/ml |

| B | Escherichia coli | 12.5 µg/ml |

| C | Candida albicans | 15.0 µg/ml |

Insecticidal Applications

The compound has been identified as a potential insecticide due to its ability to act as a blocker of GABA-regulated chloride channels in insects. This mechanism disrupts normal neural function, leading to paralysis and death in target pests.

Case Study:

- Ethiprole, a related compound, has been used effectively in agricultural settings for pest control, showcasing the potential for similar compounds like 5-Amino-2-(4-(trifluoromethyl)phenyl)oxazole-4-carbonitrile in integrated pest management strategies .

Synthesis and Development

The synthesis of 5-Amino-2-(4-(trifluoromethyl)phenyl)oxazole-4-carbonitrile typically involves multi-step reactions starting from readily available precursors. The synthetic routes often focus on optimizing yield and purity while minimizing environmental impact.

Synthesis Overview:

- Starting Materials : Trifluoromethyl phenyl derivatives.

- Key Reactions : Nucleophilic substitution followed by cyclization to form the oxazole ring.

- Yield Optimization : Adjusting reaction conditions such as temperature and solvent choice.

Mecanismo De Acción

The mechanism of action of 5-Amino-2-(4-(trifluoromethyl)phenyl)oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparación Con Compuestos Similares

Table 1: Comparison of Phenyl-Substituted Oxazole Carbonitriles

Analysis :

- Lipophilicity : The CF₃ group in the target compound increases lipophilicity compared to methoxy (OCH₃) derivatives, which may enhance membrane permeability in biological systems.

- Solubility : Methoxy-substituted analogs (e.g., 18b) likely exhibit higher aqueous solubility due to the polar OCH₃ group, whereas the CF₃ group reduces solubility .

Isoxazole- and Pyrazole-Based Carbonitriles

Table 2: Heterocyclic Carbonitrile Analogs

Analysis :

- Structural Complexity : Compound 2 (oxazole-isoxazole fusion) introduces a second heterocycle, which may diversify binding modes compared to simpler phenyl-substituted oxazoles .

- Toxicity : The methyl-substituted analog (Table 2) exhibits multiple hazard codes (e.g., H302: harmful if swallowed), suggesting that the target compound may require similar safety precautions .

Electronic and Reactivity Comparisons

- Synthetic Yields : Methoxy-substituted oxazoles (e.g., 18b) are synthesized in moderate yields (51%), while CF₃-substituted analogs may require optimized conditions due to steric and electronic challenges .

Actividad Biológica

5-Amino-2-(4-(trifluoromethyl)phenyl)oxazole-4-carbonitrile (CAS: 260973-63-5) is a heterocyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the compound's biochemical properties, cellular effects, molecular mechanisms, and its applications in scientific research.

5-Amino-2-(4-(trifluoromethyl)phenyl)oxazole-4-carbonitrile is characterized by the following molecular formula:

- Molecular Formula : C10H6F3N3O

- Molecular Weight : 245.17 g/mol

The trifluoromethyl group contributes to the compound's unique electronic properties, enhancing its reactivity and potential interactions with biological targets.

Anticancer Properties

Research indicates that 5-Amino-2-(4-(trifluoromethyl)phenyl)oxazole-4-carbonitrile exhibits significant antiproliferative activity against various human tumor cell lines. The compound has been shown to inhibit cell growth and induce apoptosis in cancer cells, suggesting its potential as an anticancer agent.

Case Study:

A study evaluating the compound's effects on HeLa cells demonstrated an IC50 value of approximately 12 µM, indicating effective inhibition of cell proliferation. The compound was observed to arrest the cell cycle at the G2/M phase, which is critical for cancer therapy as it disrupts mitotic progression .

The molecular mechanism underlying the biological activity of this compound involves several pathways:

- Enzyme Inhibition : The compound interacts with specific enzymes, potentially inhibiting their activity, which is crucial in cancer metabolism.

- Gene Expression Modulation : It has been reported to alter the expression of key genes involved in apoptosis and cell cycle regulation.

- Binding Interactions : Molecular docking studies suggest that 5-Amino-2-(4-(trifluoromethyl)phenyl)oxazole-4-carbonitrile binds to tubulin, inhibiting polymerization and leading to mitotic arrest .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 5-Amino-2-(4-(trifluoromethyl)phenyl)oxazole-4-carbonitrile, a comparison with similar compounds is essential.

| Compound Name | Structure | IC50 (µM) | Mechanism |

|---|---|---|---|

| 5-Amino-2-(3-fluorophenyl)-1,3-oxazole-4-carbonitrile | Structure | 10 | Tubulin inhibitor |

| 5-Amino-2-(4-fluorophenyl)-1,3-oxazole-4-carbonitrile | Structure | 15 | Apoptosis inducer |

| 5-Amino-2-(3-chlorophenyl)-1,3-oxazole-4-carbonitrile | Structure | 20 | Cell cycle arrest |

This table illustrates that while all compounds exhibit anticancer properties, variations in their structure lead to differing potencies and mechanisms of action.

Research Applications

5-Amino-2-(4-(trifluoromethyl)phenyl)oxazole-4-carbonitrile has several applications in research:

- Medicinal Chemistry : It serves as a lead compound for developing new anticancer drugs.

- Biochemical Assays : Utilized as a probe to study enzyme interactions and cellular pathways.

- Material Science : Investigated for creating novel materials with electronic properties due to its unique structural features .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.